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Compound of Interest

Compound Name: WAY-325485

Cat. No.: B7783421 Get Quote

A critical investigation into the physicochemical properties of the compound designated as

WAY-325485 has revealed a significant and unresolved discrepancy in its chemical identity

across publicly available databases. This ambiguity, centered around the Chemical Abstracts

Service (CAS) number 177937-81-4, precludes the definitive compilation of a technical guide

on its properties for drug discovery. Two distinct chemical structures are associated with this

identifier, making it impossible to ascertain the correct molecule and its corresponding data

without further clarification from original sourcing documents.

The resolution of a compound's precise chemical structure is the foundational cornerstone of all

subsequent physicochemical and biological characterization. In the case of WAY-325485, the

scientific and research community is presented with two different molecules, each with unique

properties that would profoundly impact its potential as a drug candidate.

The Two Faces of CAS Number 177937-81-4
Vendor and chemical databases associate the CAS number 177937-81-4 with the following two

distinct chemical structures, both at times labeled as WAY-325485:

Structure A: A complex heterocyclic molecule with the chemical name: [3-(4-chlorophenyl)-2-

[[6-[[(2,4-difluorophenyl)methyl]sulfanyl]pyridazin-3-yl]methyl]imidazo[1,2-a]pyrimidin-8-

yl]azetidine-3-carboxamide. This structure suggests a significantly higher molecular weight and

different physicochemical properties compared to the alternative.
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Structure B: A substituted aminopyridine with the chemical name: 2-amino-3-cyano-4-(2-

furyl)-5-methyl-6-phenylpyridine. This structure is considerably simpler and would possess a

different profile in terms of solubility, lipophilicity, and metabolic stability.

An exhaustive search of scientific literature and patent databases, including those from Wyeth,

the likely originator of the "WAY" designation, has failed to yield a primary source document

that definitively links the WAY-325485 identifier to one of these specific structures. Without this

crucial piece of evidence, any attempt to provide a detailed technical guide would be

speculative and potentially misleading to researchers in the field of drug discovery.

Physicochemical Properties: A Tale of Two
Compounds
The profound structural differences between the two entities would lead to vastly different

physicochemical profiles. Below is a comparative table outlining the predicted or vendor-

supplied information for each, highlighting the current state of uncertainty.
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Property
Structure A
(Predicted/Inferred)

Structure B (Vendor-
Supplied)

Chemical Formula
C32H25ClF2N7O2S (Inferred

from name)
C17H13N3O

Molecular Weight
~656.1 g/mol (Inferred from

formula)
~275.31 g/mol

logP (Lipophilicity)

Likely high due to the

presence of multiple aromatic

and heterocyclic rings.

Moderately lipophilic.

pKa

Multiple potential ionization

centers, including the azetidine

nitrogen and

imidazopyrimidine system,

would result in complex pKa

values.

The amino group would be the

primary basic center.

Solubility
Expected to have low aqueous

solubility.

Soluble in DMSO (50 mg/mL).

[1] Aqueous solubility is not

reported.

Experimental Protocols and Biological Context: An
Uncharted Territory
The lack of a confirmed structure for WAY-325485 makes it impossible to identify relevant

experimental protocols for its synthesis and characterization. Standard methodologies for

determining key drug discovery parameters are well-established; however, their specific

application and the interpretation of the resulting data are entirely dependent on the molecule

in question.

Standard Experimental Protocols in Drug Discovery:

Aqueous Solubility: Thermodynamic and kinetic solubility assays are crucial for assessing a

compound's suitability for oral administration and in vitro testing. Common methods include
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the shake-flask method for thermodynamic solubility and turbidimetric or nephelometric

assays for kinetic solubility.

Lipophilicity (logP/logD): The octanol-water partition coefficient is a key determinant of a

drug's ability to cross cell membranes. It is typically measured using the shake-flask method

or estimated by reverse-phase high-performance liquid chromatography (RP-HPLC).

pKa Determination: The ionization constant(s) of a molecule influence its solubility,

absorption, and target binding. Potentiometric titration and UV-spectrophotometry are

common techniques for pKa measurement.

In Vitro ADME Assays: Early assessment of a compound's Absorption, Distribution,

Metabolism, and Excretion (ADME) properties is critical. Standard assays include Caco-2

permeability for intestinal absorption, metabolic stability in liver microsomes or hepatocytes,

and plasma protein binding.

A logical workflow for the initial physicochemical characterization of a novel compound is

depicted below.
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Figure 1. A generalized workflow for the initial physicochemical and in vitro ADME profiling of a
new chemical entity in drug discovery.

Furthermore, without a confirmed structure, it is impossible to identify the biological target and

the associated signaling pathways of WAY-325485. Any search for this information would yield

results for either or neither of the two proposed structures, leading to further confusion.

Conclusion: A Call for Clarity
The conflicting information surrounding WAY-325485 and CAS number 177937-81-4 serves as

a critical reminder of the importance of data integrity in chemical and pharmaceutical research.

Until the correct chemical structure is unambiguously confirmed through a reliable, primary

source, a comprehensive and accurate technical guide on the physicochemical properties of

WAY-325485 for drug discovery cannot be responsibly produced. Researchers interested in
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this compound are strongly advised to exercise extreme caution and to seek definitive

structural elucidation before committing resources to its further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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